Cas no 30628-83-2 (trans-3-methoxycyclobutane-1-carbonitrile)

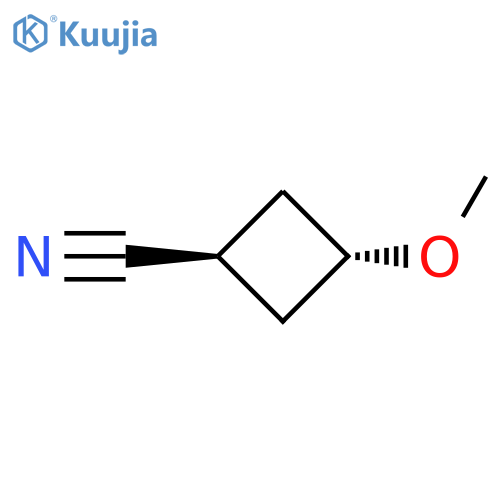

30628-83-2 structure

商品名:trans-3-methoxycyclobutane-1-carbonitrile

trans-3-methoxycyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

-

- trans-3-methoxycyclobutane-1-carbonitrile

- E73682

- MFCD26727209

- 1554045-00-9

- PS-20497

- F93805

- CS-0433386

- MFCD30803942

- 30628-83-2

- SY324149

- 30628-82-1

- 3-Methoxycyclobutane-1-carbonitrile

- cis-3-Methoxycyclobutane-1-carbonitrile

- F93804

- 3-Methoxycyclobutanecarbonitrile

-

- インチ: 1S/C6H9NO/c1-8-6-2-5(3-6)4-7/h5-6H,2-3H2,1H3/t5-,6-

- InChIKey: BQOOGEUFVPSNRE-IZLXSQMJSA-N

- ほほえんだ: [C@@H]1(C#N)C[C@@H](OC)C1

計算された属性

- せいみつぶんしりょう: 111.068413911g/mol

- どういたいしつりょう: 111.068413911g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.4

- トポロジー分子極性表面積: 33Ų

trans-3-methoxycyclobutane-1-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1571400-1g |

(1R,3r)-3-methoxycyclobutane-1-carbonitrile |

30628-83-2 | 98% | 1g |

¥8322.00 | 2024-08-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3756-5G |

trans-3-methoxycyclobutane-1-carbonitrile |

30628-83-2 | 95% | 5g |

¥ 11,523.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3756-1G |

trans-3-methoxycyclobutane-1-carbonitrile |

30628-83-2 | 95% | 1g |

¥ 3,841.00 | 2023-04-13 | |

| 1PlusChem | 1P0204G2-250mg |

trans-3-methoxycyclobutane-1-carbonitrile |

30628-83-2 | 95% | 250mg |

$269.00 | 2024-05-06 | |

| 1PlusChem | 1P0204G2-1g |

trans-3-methoxycyclobutane-1-carbonitrile |

30628-83-2 | 95% | 1g |

$692.00 | 2024-05-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3756-500mg |

trans-3-methoxycyclobutane-1-carbonitrile |

30628-83-2 | 95% | 500mg |

¥2561.0 | 2024-04-20 | |

| 1PlusChem | 1P0204G2-500mg |

trans-3-methoxycyclobutane-1-carbonitrile |

30628-83-2 | 95% | 500mg |

$462.00 | 2024-05-06 | |

| Aaron | AR0204OE-100mg |

trans-3-methoxycyclobutane-1-carbonitrile |

30628-83-2 | 95% | 100mg |

$167.00 | 2023-12-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3756-250MG |

trans-3-methoxycyclobutane-1-carbonitrile |

30628-83-2 | 95% | 250MG |

¥ 1,537.00 | 2023-04-13 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00803702-1g |

trans-3-Methoxycyclobutane-1-carbonitrile |

30628-83-2 | 98% | 1g |

¥3841.0 | 2023-03-19 |

trans-3-methoxycyclobutane-1-carbonitrile 関連文献

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

30628-83-2 (trans-3-methoxycyclobutane-1-carbonitrile) 関連製品

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:30628-83-2)trans-3-methoxycyclobutane-1-carbonitrile

清らかである:99%

はかる:1g

価格 ($):524.0